N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
Übersicht
Beschreibung
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide, also known as FIIN-2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Wirkmechanismus
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide works by selectively inhibiting the activity of FGFR tyrosine kinases. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and activate downstream signaling pathways. The inhibition of FGFR activity by N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide leads to the inhibition of downstream signaling pathways, which results in the inhibition of cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been shown to have potent inhibitory effects on FGFR signaling in various cell lines. It has been shown to inhibit the proliferation of cancer cells that are dependent on FGFR signaling, without affecting the proliferation of normal cells. N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has also been shown to inhibit angiogenesis and wound healing, which are processes that are dependent on FGFR signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in lab experiments is its high potency and selectivity for FGFRs. This allows for the specific inhibition of FGFR signaling without affecting other signaling pathways. However, one of the limitations of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in scientific research. One direction is the development of more potent and selective FGFR inhibitors. Another direction is the investigation of the role of FGFRs in other cellular processes, such as neuronal development and synaptic plasticity. Additionally, the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been widely used in scientific research to study the function of FGFRs in various cellular processes. It has been shown to inhibit the proliferation of cancer cells that are dependent on FGFR signaling, making it a potential therapeutic agent for cancer treatment. N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has also been used to study the role of FGFRs in embryonic development, angiogenesis, and wound healing.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(2-methylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-5-2-3-6-19(15)28-14-21(25)23-17-9-8-16-10-11-24(18(16)13-17)22(26)20-7-4-12-27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERZHOWYIKLRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.